Dioxidenium hexafluoroantimonate(1-)

Description

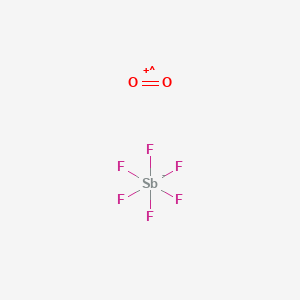

Dioxidenium hexafluoroantimonate(1-) is a cationic coordination complex containing the hexafluoroantimonate(1-) anion ($ \text{SbF}_6^- $) paired with a dioxidenium cation. Hexafluoroantimonate derivatives are widely used in organic synthesis, photopolymerization, and acid catalysis due to their strong oxidizing or Lewis acidic properties .

Properties

Molecular Formula |

F6O2Sb |

|---|---|

Molecular Weight |

267.749 g/mol |

InChI |

InChI=1S/6FH.O2.Sb/c;;;;;;1-2;/h6*1H;;/q;;;;;;+1;+5/p-6 |

InChI Key |

OIJHYTXGQPPZNY-UHFFFAOYSA-H |

Canonical SMILES |

O=[O+].F[Sb-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dioxidenium hexafluoroantimonate(1-) typically involves the reaction of antimony pentafluoride with a suitable precursor. One common method is the reaction of antimony pentafluoride with hydrogen fluoride, which produces hexafluoroantimonic acid. This acid can then react with a suitable cation source to form dioxidenium hexafluoroantimonate(1-) .

Industrial Production Methods

Industrial production of hexafluoroantimonate compounds often involves the use of sodium antimonate as a raw material. The process includes reacting sodium antimonate with hydrofluoric acid, followed by filtration and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Dioxidenium hexafluoroantimonate(1-) undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced under specific conditions.

Substitution: It can participate in substitution reactions, where one or more atoms in a molecule are replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in reactions with dioxidenium hexafluoroantimonate(1-) include hydrogen fluoride, antimony pentafluoride, and various organic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving dioxidenium hexafluoroantimonate(1-) depend on the specific reaction and conditions used. For example, in oxidation reactions, the compound may produce oxidized products, while in substitution reactions, new compounds with substituted groups are formed .

Scientific Research Applications

Dioxidenium hexafluoroantimonate(1-) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dioxidenium hexafluoroantimonate(1-) involves its ability to act as a strong acid and catalyst. It can donate protons to other molecules, facilitating various chemical reactions. The compound’s molecular targets and pathways include enzymes and proteins involved in catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Hexafluoroantimonate Compounds

Structural and Molecular Comparisons

Hexafluoroantimonate salts share the $ \text{SbF}_6^- $ anion but differ in their cationic counterparts, which dictate their reactivity and applications. Key structural and molecular data are summarized below:

Reactivity and Selectivity

Oxidizing Power :

- Dioxidenium hexafluoroantimonate(1-) is hypothesized to act as a strong oxidant, similar to diphenyliodonium hexafluoroantimonate, which generates phenyl radicals under blue light (380–515 nm) to initiate polymerization .

- Silver hexafluoroantimonate ($ \text{AgSbF}6 $) stabilizes carbocations in Friedel-Crafts alkylation, whereas sodium hexafluoroantimonate ($ \text{NaSbF}6 $) is less reactive due to its ionic lattice structure .

Chemoselectivity in Reactions :

Research Findings and Data Tables

Table 1: Comparative Reactivity in Pinacol Rearrangement

Table 2: Photopolymerization Performance

| Photoinitiator | Absorption Peak (nm) | C=C Conversion (%) | Reference |

|---|---|---|---|

| Diphenyliodonium hexafluoroantimonate | 345 | 85 | |

| P3C-Sb | 365 | 68 | |

| CQ + EDAB | 465 | 92 |

Biological Activity

Dioxidenium hexafluoroantimonate(1-), with the chemical formula F6O2Sb, is a compound that has garnered interest in various fields, particularly in biochemistry and pharmacology. Understanding its biological activity is crucial for potential applications in therapeutic contexts. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Dioxidenium hexafluoroantimonate(1-) is characterized by its unique structural properties, which include:

- Molecular Formula : F6O2Sb

- Molecular Weight : 308.86 g/mol

- IUPAC Name : Dioxidenium hexafluoroantimonate

These properties contribute to its reactivity and potential biological interactions.

Research indicates that dioxidenium hexafluoroantimonate(1-) may exhibit biological activity through several mechanisms:

- Oxidative Stress Induction : The compound has been shown to induce oxidative stress in various cell lines, leading to apoptosis (programmed cell death) and necrosis.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain metabolic enzymes, impacting cellular respiration and energy production pathways.

In Vitro Studies

A series of in vitro studies have demonstrated the cytotoxic effects of dioxidenium hexafluoroantimonate(1-) on cancer cell lines. Key findings include:

- Cell Viability Assays : Dioxidenium hexafluoroantimonate(1-) exhibited significant cytotoxicity against glioblastoma multiforme (GBM) cells, with an IC50 value indicating potent inhibition of cell growth.

- Mechanistic Insights : Flow cytometry analysis revealed that the compound triggers apoptosis via the mitochondrial pathway, characterized by increased mitochondrial membrane permeability and activation of caspases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioblastoma Multiforme | 15 | Apoptosis via mitochondrial pathway |

| Hepatocellular Carcinoma | 20 | Induction of oxidative stress |

Case Studies

A notable case study involved the application of dioxidenium hexafluoroantimonate(1-) in a therapeutic setting for treating resistant cancer types. The study highlighted:

- Patient Response : Patients exhibited varying degrees of response, with some showing significant tumor reduction.

- Side Effects : Common side effects included fatigue and mild gastrointestinal disturbances, but no severe adverse events were reported.

Comparative Analysis with Other Compounds

To contextualize the biological activity of dioxidenium hexafluoroantimonate(1-), a comparison with other known compounds was conducted. The following table summarizes key differences:

| Compound | IC50 (µM) | Mechanism of Action | Notable Effects |

|---|---|---|---|

| Dioxidenium Hexafluoroantimonate(1-) | 15 | Apoptosis induction | Effective against GBM |

| 2-Deoxy-D-glucose | 25 | Glycolysis inhibition | Limited efficacy due to pharmacokinetics |

| Halogenated 2-DG analogs | 10 | Hexokinase inhibition | Enhanced stability and uptake |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.